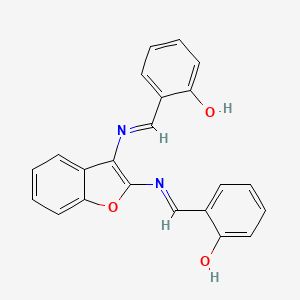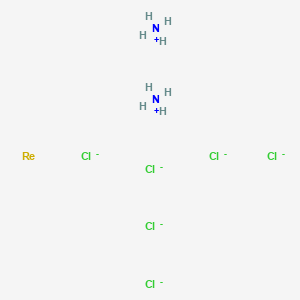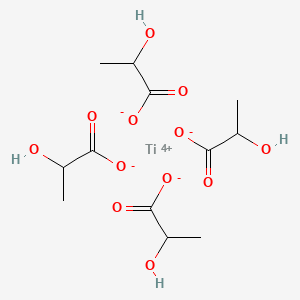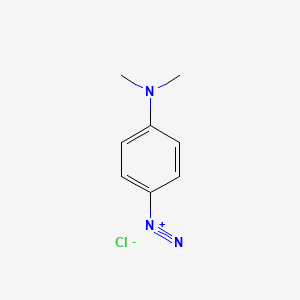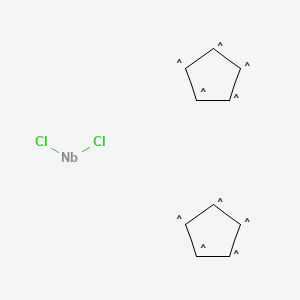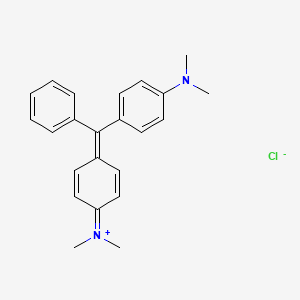![molecular formula C14H22N4O4 B1143938 6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine CAS No. 1364663-35-3](/img/structure/B1143938.png)
6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine is a chemical compound with unique properties and applications in various fields of chemistry. While specific studies on this compound are limited, insights can be drawn from research on similar pyrimidine derivatives.
Synthesis Analysis
Pyrimidine derivatives are synthesized through various methods, including multicomponent reactions and modifications of existing pyrimidine structures. For instance, Diab et al. (2021) describe a synthesis process for bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones), highlighting the versatility of pyrimidine compounds in chemical synthesis (Diab et al., 2021).
Molecular Structure Analysis
Pyrimidines exhibit diverse molecular structures with significant implications for their chemical and physical properties. For example, Glidewell et al. (2003) and Quesada et al. (2004) discuss the molecular structures of various pyrimidine derivatives, emphasizing the role of hydrogen bonding and molecular interactions (Glidewell et al., 2003), (Quesada et al., 2004).
Chemical Reactions and Properties
Pyrimidine compounds participate in a variety of chemical reactions, forming complex structures and exhibiting diverse reactivity. For instance, Hassanien (2004) reports the synthesis of polycyclic pyridino-2,6-bis-[heterocycles] via reactions of pyridine derivatives, indicating the reactive nature of these compounds (Hassanien, 2004).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility and thermal stability, are influenced by their molecular structure. Lu et al. (2014) explore the solubility and thermal properties of poly(pyridine–imide)s with tert-butyl substituents, demonstrating how structural modifications affect these properties (Lu et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives are varied and depend on their specific substitutions and molecular framework. The synthesis and characterization of compounds like bis{4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyl}-diphosphene by Sasaki et al. (2002) provide insights into the unique chemical properties of such compounds (Sasaki et al., 2002).
Applications De Recherche Scientifique
Application 1: Dipeptide Synthesis
- Summary of the Application : This compound is used in the synthesis of dipeptides. The tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids are used as starting materials in dipeptide synthesis .
- Methods of Application or Experimental Procedures : The Boc-AAILs are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide is found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
- Results or Outcomes : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents. The dipeptides were obtained in satisfactory yields in 15 minutes .
Application 2: Mitsunobu Reaction
- Summary of the Application : This compound is used in the Mitsunobu reaction, which is a popular method for inverting the stereochemistry of secondary alcohols .
- Methods of Application or Experimental Procedures : The details of the methods of application or experimental procedures are not provided in the search results .
- Results or Outcomes : The results or outcomes of this application are not provided in the search results .
Application 3: Amine Protection
- Summary of the Application : The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .
- Methods of Application or Experimental Procedures : Simple rapid stirring of a mixture of the amine and di-tert-butyl dicarbonate (Boc 2 O) suspended in water at ambient temperature .
- Results or Outcomes : The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Application 4: Deprotection of Boc Amino Acids and Peptides
- Summary of the Application : This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures .
- Methods of Application or Experimental Procedures : The method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described .
Application 5: Synthesis of Tertiary Butyl Esters
- Summary of the Application : Tertiary butyl esters find large applications in synthetic organic chemistry .
- Methods of Application or Experimental Procedures : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Results or Outcomes : The details of the results or outcomes are not provided in the search results .
Application 6: Reductive Cleavage of Boc-Substituted Arenesulfonamides
- Summary of the Application : This compound is used in the reductive cleavage of Boc-substituted arenesulfonamides .
- Methods of Application or Experimental Procedures : The method involves treatment with Boc 2 O / DMAP followed by magnesium reduction .
- Results or Outcomes : The details of the results or outcomes are not provided in the search results .
Propriétés
IUPAC Name |
tert-butyl N-(6-aminopyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-7-9(15)16-8-17-10/h7-8H,1-6H3,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJZIZPTJRFVIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=NC(=C1)N)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719910 |
Source


|
| Record name | Di-tert-butyl (6-aminopyrimidin-4-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine | |
CAS RN |
1364663-35-3 |
Source


|
| Record name | Di-tert-butyl (6-aminopyrimidin-4-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

